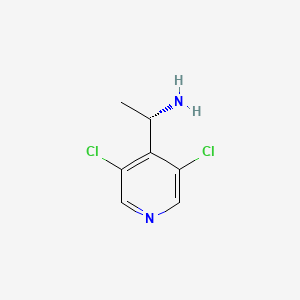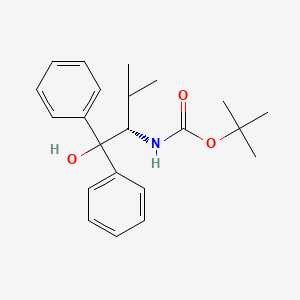![molecular formula C11H18O B12946006 Bicyclo[4.3.2]undecan-10-one CAS No. 61244-56-2](/img/structure/B12946006.png)
Bicyclo[4.3.2]undecan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.3.2]undecan-10-one is a bicyclic organic compound characterized by its unique structure, which consists of two fused rings. This compound is part of a larger family of bicyclic molecules that have significant importance in various fields of chemistry and biology due to their structural complexity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[4.3.2]undecan-10-one typically involves the construction of the bicyclic framework through a series of cyclization reactions. One common method is the semipinacol rearrangement, where a precursor molecule undergoes a rearrangement to form the bicyclic structure. For example, a 1-hydroxybicyclo[7.2.0]undecan-2-yl acetate can be converted to bicyclo[6.3.0]undecane-9-one using Et2AlCl as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[4.3.2]undecan-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.3.2]undecan-10-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of bicyclo[4.3.2]undecan-10-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.4.0]decane: Known for its antibacterial activities.
Bicyclo[5.3.1]undecan-11-one: Used in synthetic chemistry for constructing complex frameworks.
Bicyclo[6.3.0]undecane-9-one: Formed through semipinacol rearrangement and studied for its biosynthetic pathways.
Uniqueness: Bicyclo[4.3.2]undecan-10-one is unique due to its specific ring structure and the potential for diverse chemical reactivity. Its applications in various fields highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
61244-56-2 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
bicyclo[4.3.2]undecan-10-one |
InChI |
InChI=1S/C11H18O/c12-11-8-9-4-1-2-6-10(11)7-3-5-9/h9-10H,1-8H2 |
InChI-Schlüssel |
SFXNXXJACXTABB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CCCC(C1)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,1'H-[4,4'-Biimidazole]-5,5'-diol](/img/structure/B12945924.png)
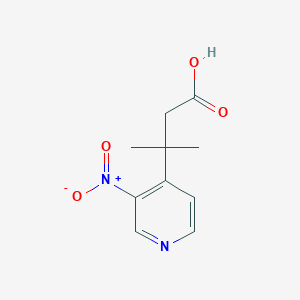
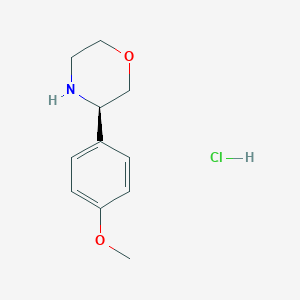
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)

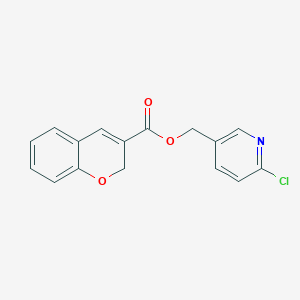
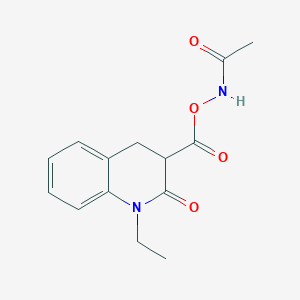
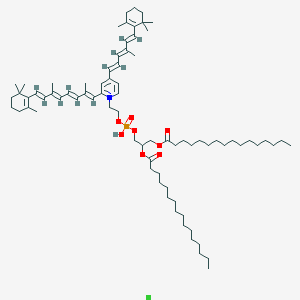
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)

